molecular formula C13H19N3O B2944297 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol CAS No. 2098017-74-2

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol

Cat. No. B2944297
CAS RN: 2098017-74-2
M. Wt: 233.315
InChI Key: RJZUKMUGJBFAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol” is a complex organic molecule that contains a piperidine ring and a pyrimidine ring. Piperidine is a common organic compound that forms a heterocyclic ring with one nitrogen atom . Pyrimidine is a basic aromatic ring structure that is found in many natural substances like nucleic acids .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a pyrimidine ring via a carbon atom. The piperidine ring would have a hydroxyl group (-OH) attached to one of its carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine and pyrimidine rings, as well as the hydroxyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the hydroxyl group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the piperidine and pyrimidine rings, as well as the hydroxyl group .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol in lab experiments is its potential therapeutic applications. Additionally, it has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research involving 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol. One area of focus could be the development of more efficient synthesis methods to produce the compound in larger quantities. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 6-cyclobutyl-4-chloropyrimidine with piperidine-3-ol in the presence of a suitable catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-ol has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-11-5-2-6-16(8-11)13-7-12(14-9-15-13)10-3-1-4-10/h7,9-11,17H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZUKMUGJBFAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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